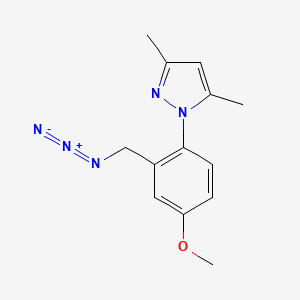

1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

CAS No. |

918812-47-2 |

|---|---|

Molecular Formula |

C13H15N5O |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

1-[2-(azidomethyl)-4-methoxyphenyl]-3,5-dimethylpyrazole |

InChI |

InChI=1S/C13H15N5O/c1-9-6-10(2)18(16-9)13-5-4-12(19-3)7-11(13)8-15-17-14/h4-7H,8H2,1-3H3 |

InChI Key |

JLBYXVFKGSTPPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)OC)CN=[N+]=[N-])C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrazone Formation

A common method for synthesizing pyrazoles involves the reaction of hydrazones with suitable carbonyl compounds. For instance:

Reagents :

- Hydrazine hydrate

- Aldehydes (e.g., 4-methoxybenzaldehyde)

- Acetylacetone or similar diketones

-

- Mix hydrazine hydrate with an aldehyde to form a hydrazone.

- React the hydrazone with acetylacetone under reflux conditions.

- Purify the resulting pyrazole through crystallization or chromatography.

Yield and Characterization : This method typically yields moderate to high amounts of the desired pyrazole, which can be characterized using NMR and mass spectrometry.

Nucleophilic Substitution for Azidomethyl Group

To introduce the azidomethyl group, a nucleophilic substitution reaction can be performed:

Reagents :

- Azidomethyl halide (e.g., benzyl azide)

- Base (e.g., sodium hydride)

-

- Dissolve the pyrazole in a suitable solvent (e.g., DMF).

- Add sodium hydride to deprotonate the pyrazole.

- Introduce the azidomethyl halide and stir at room temperature or heat as necessary.

- Isolate and purify the product.

Methylation Step

The methoxy group can be introduced through:

Reagents :

- Methyl iodide or dimethyl sulfate

- Base (e.g., potassium carbonate)

-

- Treat a phenolic compound with methyl iodide in the presence of a base.

- Isolate the methoxy-substituted product.

The following table summarizes key data regarding various preparation methods for synthesizing 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole:

| Method | Key Reagents | Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| Hydrazone Formation | Hydrazine hydrate, Aldehyde | Reflux | 60-80 | NMR, MS |

| Nucleophilic Substitution | Azidomethyl halide, Base | Room temp / Heat | 50-70 | NMR, IR |

| Methylation | Methyl iodide, Base | Room temp | 70-90 | NMR |

Recent studies have demonstrated that variations in substituents on the pyrazole ring can significantly affect biological activity. For example, compounds with different aryl groups exhibit varying levels of antimicrobial efficacy and cytotoxicity against cancer cell lines.

The synthesis of this compound encompasses several strategic methods that allow for flexibility in terms of reagents and conditions used. Ongoing research continues to explore modifications to enhance yield and biological activity, making this compound a subject of interest in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.

Major Products:

Substituted Derivatives: Various azido-substituted compounds.

Amines: Reduction products of the azide group.

Triazoles: Products of cycloaddition reactions.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant anticancer activities. Research has shown that compounds with pyrazole scaffolds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole has been evaluated for its ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial in tumor metastasis and angiogenesis .

Anti-inflammatory Effects

Pyrazole derivatives have also been noted for their anti-inflammatory properties. Studies demonstrate that they can reduce inflammation markers in various disease models, making them potential candidates for treating inflammatory disorders .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is being explored, particularly against resistant strains of bacteria and fungi. Pyrazole derivatives have shown efficacy in inhibiting the growth of various pathogens, suggesting a promising avenue for development as new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant reductions in viability observed at higher concentrations. The mechanism was linked to HIF-1α inhibition and subsequent apoptosis induction .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that it significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrazole and triazole derivatives, focusing on synthesis, substituent effects, and applications.

Structural Analog: 4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole

- Key Differences :

- The azide group is attached to an ethyl chain (azidoethyl) instead of a benzyl-linked azidomethyl group.

- Lacks the methoxyphenyl ring, reducing aromatic interactions and steric bulk.

- Synthesis : Likely synthesized via azide substitution on pre-functionalized pyrazole precursors, similar to methods for benzyl azides .

- Properties: The azidoethyl group may exhibit lower thermal stability due to flexible alkyl chains compared to rigid aryl-azidomethyl groups.

Pharmacologically Active Pyrazole: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

- Key Differences :

- Contains a dihydropyrazole fused to a benzothiazole ring instead of a fully aromatic pyrazole.

- Features a 4-methoxyphenyl group, similar to the target compound, but lacks the azide functionality.

- Applications :

- Synthesis : Prepared via condensation of hydrazine derivatives with chalcone analogs, differing from click chemistry routes used for azide-containing compounds .

Triazole Derivatives from Azidomethyl Benzene Precursors

- Example Compounds : 1,4-disubstituted triazoles synthesized from 1-(azidomethyl)benzene derivatives .

- Key Differences :

- Triazole core vs. pyrazole core, altering electronic properties and hydrogen-bonding capacity.

- Halogen substituents (e.g., fluoro, chloro) on the benzene ring instead of methoxy groups.

- Applications :

Nitroethyl-Substituted Pyrazole: 1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole

- Key Differences: Nitroethyl and chlorophenyl substituents instead of azidomethyl and methoxyphenyl groups.

- Properties :

Comparative Data Table

Key Findings and Implications

- Azide vs. Nitro Groups : Azides enable click chemistry for bioconjugation, while nitro groups may enhance redox activity.

- Methoxyphenyl vs. Halogenated Aromatics : Methoxy groups improve solubility and electronic effects, whereas halogens increase lipophilicity and corrosion inhibition.

- Core Heterocycle : Pyrazoles are more rigid and aromatic than triazoles, influencing binding affinity in biological systems.

Biological Activity

1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological potential, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N5O. The structure includes a pyrazole ring substituted with an azidomethyl group and a methoxy group, which may influence its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The specific compound has shown promise in several areas:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives can exhibit significant antimicrobial effects against various bacterial strains. For example, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Research has highlighted the potential of pyrazole derivatives in cancer treatment. A study found that certain pyrazoles inhibited the growth of cancer cell lines such as A549 (lung cancer) and K-562 (leukemia) with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : Pyrazole compounds have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their mechanisms of action:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. The most potent compound showed an IC50 value of 0.07 μM against EGFR kinase, suggesting its potential as an anticancer agent .

- Antimicrobial Evaluation : In a recent study, a library of pyrazole compounds was screened for antimicrobial activity. The results showed that several compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

- Anti-inflammatory Mechanism : Research indicated that certain pyrazoles could inhibit the production of pro-inflammatory cytokines in vitro. This was demonstrated through assays measuring the levels of TNF-alpha and IL-6 in treated macrophages .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing aryl-substituted pyrazole derivatives like 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole?

A common approach involves condensation reactions between hydrazines and diketones or their analogs. For azide-functionalized derivatives, post-synthetic modification (e.g., nucleophilic substitution with sodium azide) is often employed. Reaction optimization may include refluxing in polar solvents (e.g., ethanol or methanol) with catalysts like potassium carbonate .

Q. Which spectroscopic techniques are essential for characterizing pyrazole derivatives?

- XRD : Determines crystal structure and intramolecular interactions (e.g., hydrogen bonding) .

- FTIR : Identifies functional groups (e.g., azide stretches at ~2100 cm⁻¹ and methoxy C–O bonds at ~1250 cm⁻¹) .

- NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm and azidomethyl protons as a singlet near δ 4.2 ppm) .

Q. What purification methods ensure high-purity pyrazole intermediates?

Recrystallization using ethanol or ethyl acetate is effective for removing inorganic salts . Column chromatography (silica gel, ethyl acetate/hexane) resolves structurally similar byproducts .

Q. How can researchers validate the presence of an azide functional group?

Combine FTIR (azide stretch at ~2100 cm⁻¹) with -NMR to confirm the absence of precursor halide signals (e.g., –CHCl at δ 4.5–5.0 ppm replaced by –CHN) .

Advanced Research Questions

Q. How do substitution patterns (azidomethyl, methoxy) influence physicochemical properties?

Methoxy groups enhance solubility in polar solvents, while azidomethyl groups increase reactivity toward click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Steric effects from 3,5-dimethyl groups may hinder crystallization, requiring tailored solvent systems .

Q. What strategies resolve contradictions between computational and experimental bioactivity data?

Use iterative docking studies (e.g., AutoDock Vina) to refine force fields based on experimental IC values. Cross-validate with in vitro assays (e.g., antimicrobial testing against Gram-negative/-positive strains) .

Q. How can reaction conditions be optimized for azide-containing pyrazoles?

- Solvent : Use DMF or DMSO for azide substitution to enhance nucleophilicity.

- Catalyst : Anhydrous MgCl improves yield by scavenging water .

- Temperature : Reflux at 80–90°C for 2–7 hours balances conversion and side reactions .

Q. What in vitro models are suitable for evaluating biological activity?

- Antimicrobial : Serial dilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative), with ciprofloxacin as a control .

- Antioxidant : DPPH radical scavenging assays, comparing IC values to ascorbic acid .

Q. How can hydrogen bonding stabilize pyrazole crystal structures?

Intramolecular N–H⋯O and O–H⋯N bonds (r.m.s. deviation <0.1 Å) reduce conformational flexibility, aiding crystallization. Use slow evaporation from ethanol to promote ordered packing .

Q. What computational methods elucidate structure-activity relationships (SAR)?

Combine molecular docking (e.g., COX-2 inhibition) with QSAR models using descriptors like logP and polar surface area. Cross-reference with XRD-derived bond angles and torsion parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.